PM226 Exhibits >3,000‑Fold CB2 Selectivity – Superior to JWH‑133 and CB65
PM226 binds to the human CB2 receptor with high affinity (Ki = 12.8 ± 2.4 nM) and shows negligible affinity for the human CB1 receptor (Ki > 40,000 nM), resulting in a selectivity ratio of >3,125‑fold [1]. In contrast, the commonly used CB2 agonist JWH‑133 exhibits a selectivity ratio of ~200‑fold (Ki CB2 = 3.4 nM; Ki CB1 = 677 nM) [2]. Another comparator, CB65, demonstrates ~303‑fold selectivity (Ki CB2 = 3.3 nM; Ki CB1 > 1,000 nM) . This >15‑fold greater selectivity window for PM226 ensures minimal CB1‑mediated off‑target effects in experimental systems.
| Evidence Dimension | CB2 vs CB1 Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | >3,125‑fold (Ki CB1 > 40,000 nM / Ki CB2 = 12.8 nM) |
| Comparator Or Baseline | JWH‑133: ~200‑fold; CB65: ~303‑fold |
| Quantified Difference | PM226 selectivity ratio is >15× higher than JWH‑133; >10× higher than CB65 |
| Conditions | Competition binding assays using [³H]CP55940 radioligand on human CB1 and CB2 receptors |
Why This Matters
Higher selectivity reduces the risk of CB1‑mediated psychoactive or confounding effects in preclinical studies, enabling cleaner interpretation of CB2‑specific pharmacology.
- [1] Gómez-Cañas M, et al. Biological characterization of PM226, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile. Pharmacol Res. 2016;110:205-215. View Source
- [2] Huffman JW, et al. JWH‑133: A potent and selective CB2 receptor agonist. Bioorg Med Chem Lett. 1999;9(16):2381-2384. View Source
